molecular formula C10H11N3 B6169057 1-cyclopropyl-1H-indazol-5-amine CAS No. 939755-99-4

1-cyclopropyl-1H-indazol-5-amine

Cat. No.: B6169057
CAS No.: 939755-99-4
M. Wt: 173.21 g/mol
InChI Key: BOVRXCNSBJYYDF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-cyclopropyl-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these catalytic processes to ensure high yields and minimal byproducts.

Chemical Reactions Analysis

1-Cyclopropyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-1H-indazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit the activity of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through binding to active sites on target proteins, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

1-Cyclopropyl-1H-indazol-5-amine can be compared to other indazole derivatives, such as:

    1H-indazol-3-amine: Known for its anticancer properties.

    2H-indazole: Used in the synthesis of various pharmaceuticals.

    5-phenyl-1H-indazol-3-amine: Exhibits antimicrobial activity.

What sets this compound apart is its unique cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

939755-99-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-cyclopropylindazol-5-amine

InChI

InChI=1S/C10H11N3/c11-8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9H,2-3,11H2

InChI Key

BOVRXCNSBJYYDF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)N)C=N2

Purity

95

Origin of Product

United States

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